N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorobenzyl group and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 3-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzamide core.
Tetrazole Formation: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The fluorobenzyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Nucleophiles such as amines or thiols could be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of specialty chemicals or as a precursor in material science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the tetrazole ring might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-(2-bromobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-(2-methylbenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Uniqueness
N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter electronic properties, and improve binding interactions with biological targets.
Properties
Molecular Formula |
C16H14FN5O |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
RNHHSGVUNJGANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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